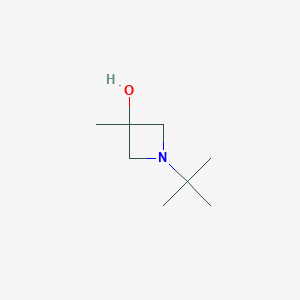
1-(tert-Butyl)-3-methylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-methylazetidin-3-ol is an organic compound belonging to the azetidine family, characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methylazetidin-3-ol typically involves the reaction of tert-butylamine with a suitable precursor, such as a β-keto ester. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and acids are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-(tert-Butyl)-3-methylazetidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
tert-Butyl alcohol: Shares the tert-butyl group but differs in its overall structure and reactivity.
tert-Butylhydroquinone: Contains a tert-butyl group and is used as an antioxidant in various applications.
tert-Butylamine: Another tert-butyl derivative with different chemical properties and uses.
Uniqueness: 1-(tert-Butyl)-3-methylazetidin-3-ol is unique due to its azetidine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
35197-00-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-tert-butyl-3-methylazetidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)9-5-8(4,10)6-9/h10H,5-6H2,1-4H3 |
InChI Key |
XRZYPAZOPIBHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


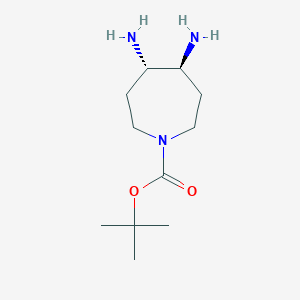
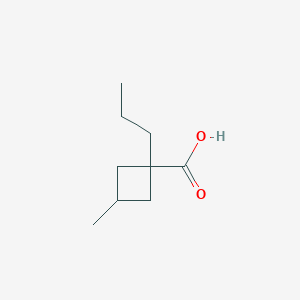
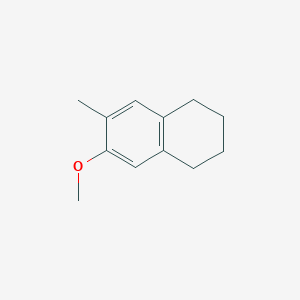
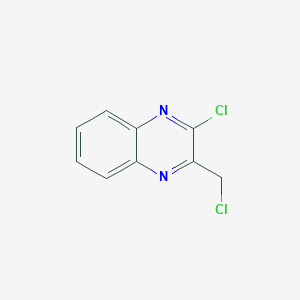
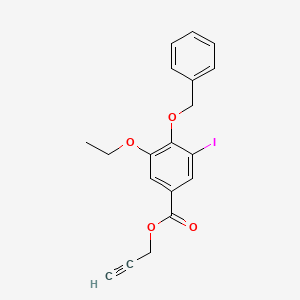
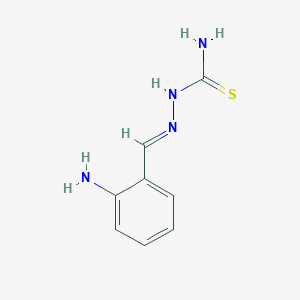
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
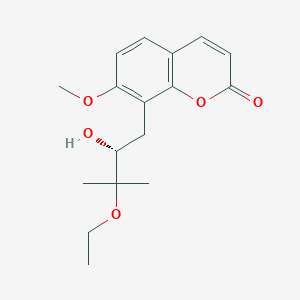
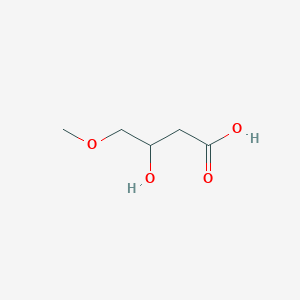
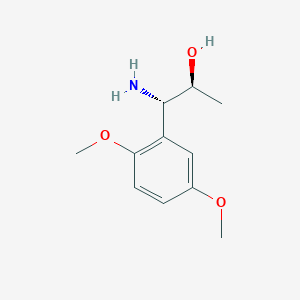
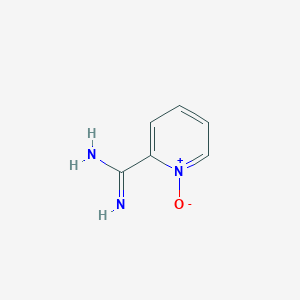
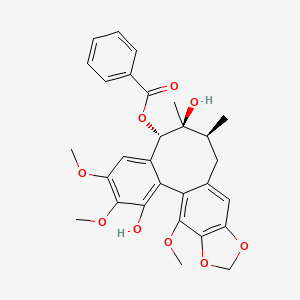
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
